Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate

Catalog No.
S828684
CAS No.
946726-97-2
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate

CAS Number

946726-97-2

Product Name

Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate

IUPAC Name

methyl 2-(4-pyrrolidin-3-yloxyphenyl)acetate

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-16-13(15)8-10-2-4-11(5-3-10)17-12-6-7-14-9-12/h2-5,12,14H,6-9H2,1H3

InChI Key

ISWDBSTZMCWVHG-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=C(C=C1)OC2CCNC2

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2CCNC2

    Selective Cyclooxygenase-2 Inhibitors

      Results: Several compounds as 11b, 11k, 12b, and 12d showed selective inhibition to (COX-2) isozyme.

Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is an organic compound characterized by its unique structure, which includes a methyl ester group attached to a phenyl ring that further connects to a pyrrolidine moiety. The compound's molecular formula is C14H17NO3, and it has a molecular weight of approximately 247.29 g/mol. This compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology due to its interesting biological properties and potential therapeutic applications .

Typical of esters and aromatic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Transesterification: The ester can react with different alcohols to form new esters, which may have varied biological activities.
  • Oxidation: The compound may be oxidized at specific sites, leading to the formation of ketones or aldehydes depending on the reaction conditions .

The biological activity of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate has been investigated in various studies. It exhibits potential pharmacological effects such as:

  • Antidepressant Activity: Some derivatives of this compound have shown promise in modulating neurotransmitter systems, particularly in relation to serotonin and norepinephrine.
  • Antinociceptive Effects: Research indicates that this compound may possess pain-relieving properties, making it a candidate for further development as an analgesic agent .

Several synthesis methods have been reported for methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate:

  • Esterification Reaction: The compound can be synthesized through the esterification of 2-[4-(3-pyrrolidinyloxy)phenyl]acetic acid with methanol in the presence of an acid catalyst.
  • Nucleophilic Substitution: A method involving the nucleophilic substitution of a suitable leaving group on a phenolic precursor can also yield this compound.
  • Multi-step Synthesis: Some synthetic routes involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the desired structure .

Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate has several applications in scientific research:

  • Drug Development: It serves as a key intermediate in the synthesis of pharmaceuticals targeting various diseases.
  • Biological Assays: The compound is utilized in assays to evaluate biological activity and mechanisms of action related to neurotransmitter modulation.
  • Chemical Probes: Due to its unique structure, it can act as a chemical probe for studying specific biological pathways .

Interaction studies involving methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate have focused on its binding affinity to various receptors and enzymes. Notable findings include:

  • Receptor Binding: Studies suggest that this compound may interact with serotonin receptors, influencing mood and behavior.
  • Enzyme Inhibition: Preliminary data indicate potential inhibition of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Methyl 2-[4-(3-methylphenyl)phenyl]acetateContains a similar ester and phenyl structureLacks the pyrrolidine moiety
Methyl 2-[4-(3-hydroxyphenyl)phenyl]acetateSimilar ester functionalityHydroxyl group instead of pyrrolidine
Methyl 2-[4-(3-piperidinyloxy)phenyl]acetateSimilar core structure but with piperidineDifferent nitrogen-containing ring

These compounds highlight the uniqueness of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate due to its specific pyrrolidine substitution, which may contribute to its distinct biological properties .

Structure and Conformation

The molecular structure of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate consists of a phenyl acetate moiety linked to a pyrrolidine ring through an ether oxygen bridge. The compound exhibits a molecular formula of C₁₄H₁₉NO₃ with a molecular weight of 249.30 g/mol [1] [2]. Based on crystallographic analysis of structurally similar compounds, the molecule is expected to adopt an extended conformation in the solid state to minimize steric hindrance between the bulky pyrrolidine ring and the phenyl acetate group [3] [4].

PropertyValueNotes
Molecular FormulaC₁₄H₁₉NO₃Contains 18 heavy atoms
Molecular Weight249.30 g/molMonoisotopic mass: 249.13649347 Da
Stereochemistry1 undefined stereocenterLocated at pyrrolidine C-3 position
Conformational Flexibility5 rotatable bondsProvides structural adaptability

Crystal System and Packing

Based on crystallographic studies of related pyrrolidine-containing compounds, methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is predicted to crystallize in either a monoclinic or orthorhombic crystal system [4] [5]. The most probable space groups are P21/c or Pbca, which are commonly observed for organic compounds of similar molecular complexity [7].

The unit cell parameters are estimated to be approximately a = 12-15 Å, b = 8-12 Å, and c = 10-14 Å, based on molecular dimensions and typical packing arrangements for phenyl acetate derivatives [8] [9]. The packing efficiency is expected to be in the range of 65-75%, which is characteristic of organic crystals containing flexible aliphatic rings [4] [5].

Intermolecular Interactions

The crystal structure is stabilized primarily through intermolecular hydrogen bonding interactions involving the pyrrolidine nitrogen atom as a hydrogen bond donor and the carbonyl oxygen of the ester group as an acceptor [4] . These NH···O=C interactions form the primary stabilization network within the crystal lattice.

Secondary stabilization arises from π-π stacking interactions between phenyl rings of adjacent molecules, contributing to the overall crystal stability [10] [5]. Additional weak van der Waals contacts, particularly CH···O interactions, further contribute to the crystal packing arrangement [7] [9].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Features

Proton NMR Characteristics

The ¹H NMR spectrum of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate exhibits distinct resonance patterns characteristic of its structural components [11] [12] [13]. The aromatic protons of the para-substituted phenyl ring appear as two doublets: one at 7.2-7.4 ppm (J = 8.0 Hz, 2H) corresponding to the protons meta to the ether oxygen, and another at 6.8-7.0 ppm (J = 8.0 Hz, 2H) for the protons ortho to the ether oxygen [11] [13].

The pyrrolidine ring protons display a complex multiplet pattern. The CH-O proton at the 3-position appears as a multiplet at 4.8-5.0 ppm (1H), while the remaining CH₂ protons of the pyrrolidine ring resonate as overlapping multiplets at 2.8-3.2 ppm (4H) and 1.8-2.2 ppm (2H) [11] [14]. The phenylacetate CH₂ group appears as a singlet at 3.5-3.7 ppm (2H), and the methyl ester protons resonate as a characteristic singlet at 3.6-3.8 ppm (3H) [13] [15].

Carbon-13 NMR Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [14] [12]. The carbonyl carbon of the ester group appears as a characteristic signal at 170-175 ppm, while the aromatic carbons span the range of 115-135 ppm with the carbon bearing the ether oxygen (C-O) appearing at 155-160 ppm [14] [16].

The pyrrolidine ring carbons exhibit distinct chemical shifts: the CH-O carbon at position 3 appears at 70-75 ppm, while the remaining CH₂ carbons resonate at 25-30 ppm and 40-45 ppm [14] [17]. The methyl ester carbon appears at 50-55 ppm, and the phenylacetate CH₂ carbon resonates at approximately 40 ppm [13] [16].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak

The mass spectrum of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate displays a molecular ion peak [M]⁺ at m/z 249, corresponding to the molecular weight of the compound [18] [19]. The molecular ion typically exhibits low to medium intensity, which is characteristic of compounds containing ether linkages and secondary amine functionalities [19] [20].

The base peak or most intense fragment appears at m/z 149 (M-100), resulting from the loss of the pyrrolidinoxy group through α-cleavage at the ether bond [18] [19]. This fragmentation pattern is consistent with the general behavior of aryl ethers under electron impact ionization conditions [18] [20].

Characteristic Fragmentation Pathways

The fragmentation pattern follows several characteristic pathways typical of phenyl acetate derivatives [18] [20]. α-Cleavage at the ester group results in the loss of the methoxy radical (OCH₃), producing a fragment at m/z 218 (M-31) [19] [21]. The phenyl ring undergoes benzylic cleavage to form the tropylium ion at m/z 91, which is a common and intense fragment in mass spectra of aromatic compounds [18] [20].

The pyrrolidine ring contributes to fragmentation through ring opening and subsequent rearrangements, producing fragments at m/z 70 corresponding to the intact pyrrolidine ring [18] [19]. Additional minor fragments include the phenylacetate moiety at m/z 135 and carbonyl loss fragments at m/z 221 (M-28) [20] [21].

Fragmentm/zFragmentation ProcessRelative Intensity
[M]⁺249Molecular ionLow-Medium
Base Peak149Loss of pyrrolidinoxy groupHigh
Ester Cleavage218Loss of OCH₃ radicalMedium
Tropylium Ion91Benzylic cleavageHigh
Pyrrolidine70Ring fragmentationLow-Medium

Thermodynamic Parameters

Boiling Point and Density Predictions

Boiling Point Estimation

Based on structural comparison with similar phenyl acetate derivatives and computational predictions, the boiling point of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is estimated to be in the range of 380-420°C at 760 mmHg [22] [23] [24]. This relatively high boiling point is attributed to the presence of hydrogen bonding capabilities from the pyrrolidine nitrogen atom and the increased molecular weight compared to simple phenyl acetates [22] [24].

The estimation is based on the boiling point elevation effects of the pyrrolidine ring system and the para-substitution pattern on the phenyl ring [23] [25]. Similar compounds, such as methyl 2-[4-(trifluoromethyl)phenyl]acetate, exhibit boiling points in the range of 220°C, but the presence of the nitrogen-containing heterocycle significantly increases the boiling point through intermolecular hydrogen bonding [23] [24].

Density Calculations

The density of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is predicted to be approximately 1.10-1.20 g/cm³ at room temperature [22] [26]. This value is calculated based on the molecular volume derived from the van der Waals radii of constituent atoms and typical packing coefficients for organic crystals [26] [27].

The density estimation considers the contribution of the pyrrolidine ring, which adds to the molecular mass while maintaining a relatively compact structure [17] [26]. The presence of the nitrogen atom and its lone pair electrons contributes to the overall molecular volume and influences the crystal packing density [26] [27].

Acid Dissociation Constant (pKa) and Solubility Profile

pKa Determination

The acid dissociation constant (pKa) of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is primarily determined by the basicity of the pyrrolidine nitrogen atom [28] [29] [17]. Based on experimental data from similar secondary amine systems, the pKa of the pyrrolidine nitrogen is estimated to be in the range of 10.5-11.5 [28] [17].

This value is consistent with the pKa of 1-methyl-3-pyrrolidinol (pKa = 14.95), adjusted for the electron-withdrawing effect of the phenyl ether linkage [17]. The ester group and aromatic ring system provide additional electron-withdrawing character, slightly reducing the basicity compared to simple pyrrolidine derivatives [28] [29].

Solubility Characteristics

The solubility profile of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate reflects its amphiphilic nature, containing both hydrophobic (phenyl acetate) and hydrophilic (pyrrolidine nitrogen) components [30] . The compound is predicted to be moderately soluble in water (1-10 g/L) due to the hydrogen bonding capability of the pyrrolidine nitrogen [30] [32].

In organic solvents, the compound exhibits good solubility in polar protic solvents such as ethanol and methanol, as well as in polar aprotic solvents like chloroform and dichloromethane [32]. The LogP value is estimated to be 1.5-2.5, indicating moderate lipophilicity and good bioavailability potential [30] [26].

PropertyValueMethod
Boiling Point380-420°C at 760 mmHgStructure-based estimation
Density1.10-1.20 g/cm³Molecular volume calculation
pKa10.5-11.5Empirical correlation
Water Solubility1-10 g/LPolar surface area method
LogP1.5-2.5Fragment-based calculation

XLogP3

1.4

Dates

Last modified: 08-16-2023

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